3-Nitro-8-(trifluoromethoxy)quinolin-4-ol
Overview
Description
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is a quinoline derivative characterized by the presence of a nitro group at the 3-position and a trifluoromethoxy group at the 8-position of the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol typically involves the nitration of 8-(trifluoromethoxy)quinolin-4-ol. This can be achieved by treating the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 3-amino-8-(trifluoromethoxy)quinolin-4-ol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Electrophilic substitution reactions may use reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitrosoquinoline and nitrate derivatives.
Reduction: Amines such as 3-aminoquinolin-4-ol derivatives.
Substitution: Bromo- or iodo-quinolines.
Scientific Research Applications
3-Nitro-8-(trifluoromethoxy)quinolin-4-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Its unique chemical structure makes it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol exerts its effects involves its interaction with biological targets. The nitro group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The molecular targets and pathways involved may include enzymes, receptors, and other proteins critical to cellular processes.
Comparison with Similar Compounds
3-Nitroquinolin-4-ol: Lacks the trifluoromethoxy group.
8-(Trifluoromethoxy)quinolin-4-ol: Lacks the nitro group.
3-Nitro-4-(trifluoromethoxy)benzamide: Similar structure but different functional groups.
Uniqueness: 3-Nitro-8-(trifluoromethoxy)quinolin-4-ol is unique due to the combination of the nitro and trifluoromethoxy groups on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
3-nitro-8-(trifluoromethoxy)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O4/c11-10(12,13)19-7-3-1-2-5-8(7)14-4-6(9(5)16)15(17)18/h1-4H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBGFILCFMBZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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